

# An In-depth Technical Guide on (4-Bromo-3-fluorophenyl)phenylmethanone

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## Compound of Interest

Compound Name: (4-Bromo-3-fluorophenyl)phenylmethanone

Cat. No.: B1287657

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## Abstract

**(4-Bromo-3-fluorophenyl)phenylmethanone** is a halogenated benzophenone derivative of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its structure, properties, and a detailed experimental protocol for its synthesis. While specific experimental data for this compound is not widely available in peer-reviewed literature, this guide compiles available information on closely related analogs and provides predicted data to facilitate further research and development. The benzophenone scaffold is a common motif in pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.

## Introduction

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. Their versatile chemical nature and presence in numerous biologically active natural products and synthetic drugs have made them a significant scaffold in medicinal chemistry.<sup>[1]</sup> The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide focuses on the specific derivative, **(4-Bromo-3-fluorophenyl)phenylmethanone**, providing a foundational resource for its synthesis and characterization.

## Structure and Chemical Identity

The chemical structure of **(4-Bromo-3-fluorophenyl)phenylmethanone** consists of a central carbonyl group bonded to a phenyl ring and a 4-bromo-3-fluorophenyl ring.

Chemical Structure:

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(4-Bromo-3-fluorophenyl)(phenyl)methanone
CAS Number	1196395-22-8
Molecular Formula	C <sub>13</sub> H <sub>8</sub> BrFO
Molecular Weight	279.10 g/mol
SMILES	<chem>O=C(c1ccc(Br)c(F)c1)c2ccccc2</chem>

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **(4-Bromo-3-fluorophenyl)phenylmethanone** are not readily available in the public domain. The following table summarizes predicted and known properties of closely related analogs.

Table 2: Physicochemical Properties

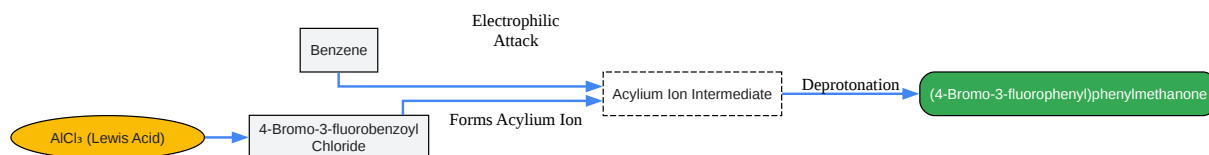
Property	Value	Source
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
pKa	Not available	-

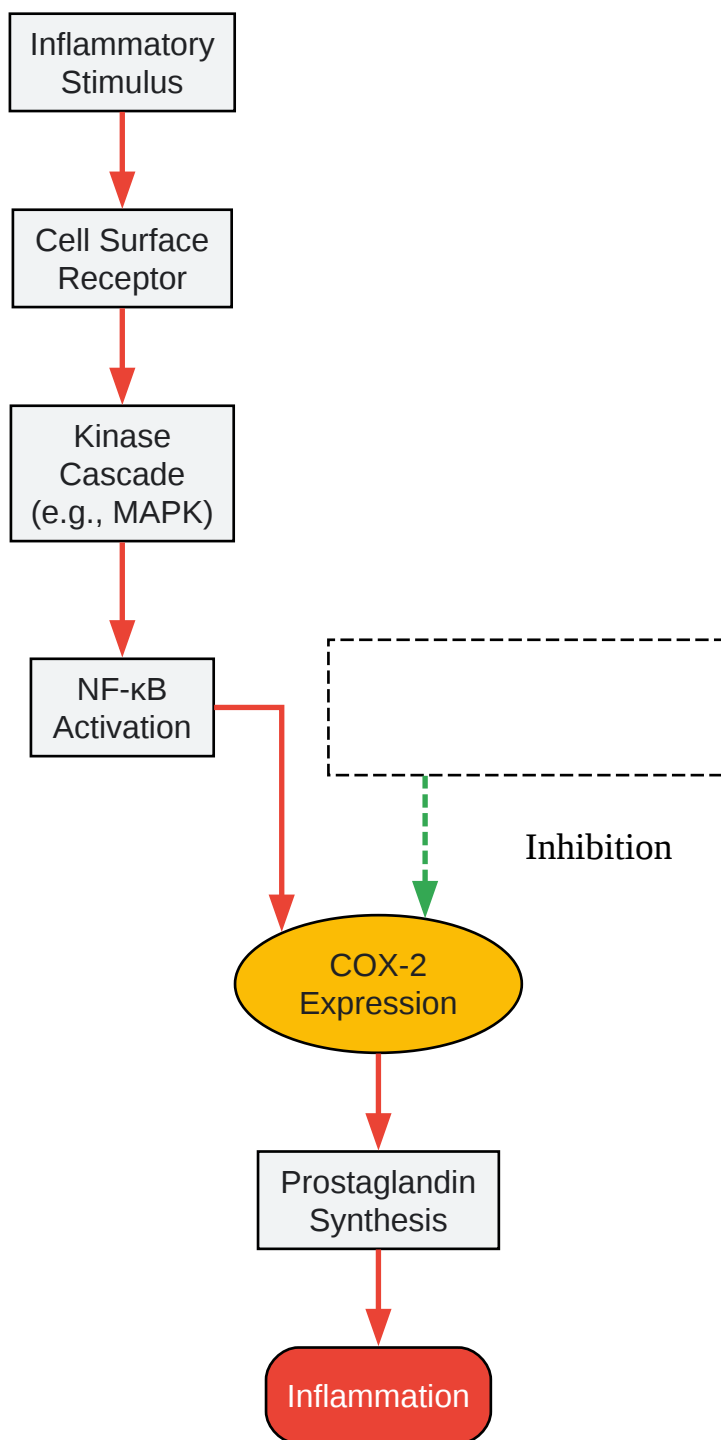
## Synthesis

The most common and direct method for the synthesis of **(4-Bromo-3-fluorophenyl)phenylmethanone** is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of a benzene ring with an acyl group, typically using a Lewis acid catalyst.

## Synthetic Pathway

The synthesis of **(4-Bromo-3-fluorophenyl)phenylmethanone** can be achieved via the Friedel-Crafts acylation of benzene with 4-bromo-3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ).<sup>[2]</sup>





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## References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide on (4-Bromo-3-fluorophenyl)phenylmethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287657#4-bromo-3-fluorophenyl-phenylmethanone-structure-and-properties]

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